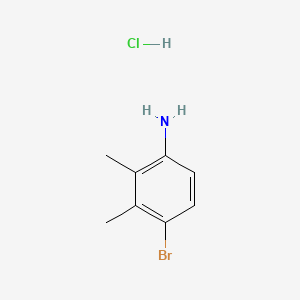

4-Bromo-2,3-dimethylaniline hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

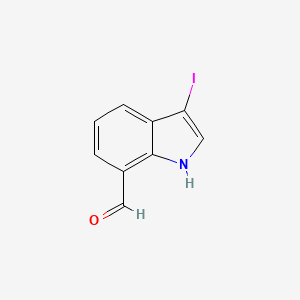

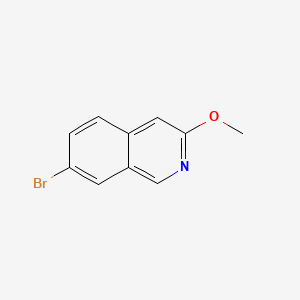

4-Bromo-2,3-dimethylaniline is a chemical compound with the molecular formula C8H10BrN . It is used for research and development purposes .

Synthesis Analysis

The synthesis of 4-Bromo-2,3-dimethylaniline involves several steps. One approach starts with 4-bromo-2,6-dimethylaniline and acrylamide as starting materials . Another approach involves a nitration, a conversion from the nitro group to an amine, and a bromination .Molecular Structure Analysis

The molecular structure of 4-Bromo-2,3-dimethylaniline consists of a bromine atom (Br) attached to a benzene ring that also has two methyl groups (CH3) and an amine group (NH2) attached . The average mass of the molecule is 200.076 Da .Scientific Research Applications

Internal Standard for Iodine Determination

This compound is utilized as an internal standard in analytical chemistry for the quantification of iodine. It aids in the accurate measurement of iodine in various forms, such as iodide in pharmaceuticals, iodate in iodized table salt, and iodine covalently bound to organic compounds found in milk and vegetables .

Synthesis of Decorated Pyrimidines

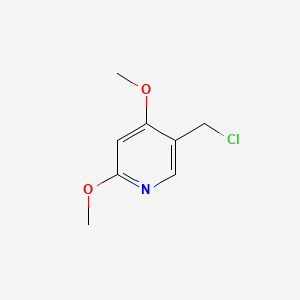

In medicinal chemistry, 4-Bromo-2,3-dimethylaniline hydrochloride is a precursor in the synthesis of decorated pyrimidines. These compounds are crucial for developing pharmacologically active molecules that can serve as therapeutic agents .

Safety and Hazards

4-Bromo-2,3-dimethylaniline may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapours, or spray. Contact with skin and eyes should be avoided, and personal protective equipment should be worn when handling this chemical .

Mechanism of Action

Action Environment

The action, efficacy, and stability of 4-Bromo-2,3-dimethylaniline hydrochloride can be influenced by various environmental factors . These could include the pH and temperature of the biological environment, the presence of other molecules, and the specific characteristics of the biological system in which the compound is introduced.

properties

IUPAC Name |

4-bromo-2,3-dimethylaniline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN.ClH/c1-5-6(2)8(10)4-3-7(5)9;/h3-4H,10H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUQWQEFSTOIANY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)Br)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679857 |

Source

|

| Record name | 4-Bromo-2,3-dimethylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.53 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1215205-95-0 |

Source

|

| Record name | 4-Bromo-2,3-dimethylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B596509.png)

![4-Bromo-3-chlorobenzo[d]isoxazole](/img/structure/B596516.png)

![3-[4-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B596520.png)

![3-Methyl[1,2,4]triazolo[4,3-a]pyridin-7-amine](/img/structure/B596521.png)

![(3-(Dibenzo[b,d]thiophen-4-yl)phenyl)boronic acid](/img/structure/B596527.png)